STING agonist-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

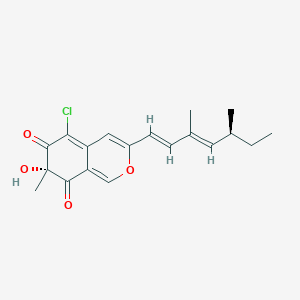

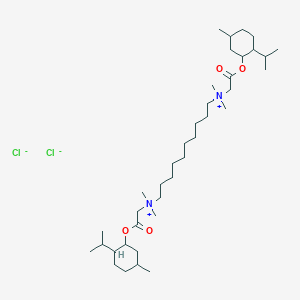

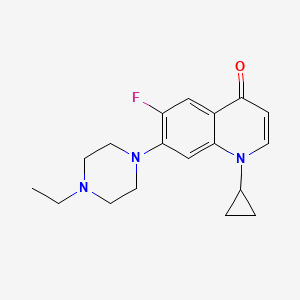

STING agonist-4 is an stimulator of Interferon Genes (STING) receptor agonist with an apparent inhibitory constant (IC50) of 20 nM . It is a two symmetry-related amidobenzimidazole (ABZI)-based compound to create linked ABZIs (diABZIs) with enhanced binding to STING and cellular function .

Synthesis Analysis

The synthesis of STING agonist-4 involves the design of a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING agonists .Molecular Structure Analysis

STING agonist-4 is a two symmetry-related amidobenzimidazole (ABZI)-based compound . It is designed to create linked ABZIs (diABZIs) with enhanced binding to STING and cellular function .Chemical Reactions Analysis

STING agonist-4 has been shown to cause phosphorylation of IRF3 and STING and induce secretion of IFN-β . It inhibits binding of full-length STING to the solid support with an apparent dissociation constant (Kd) of approximately 1.6 nM .Physical And Chemical Properties Analysis

STING agonist-4 has a molecular weight of 678.74 and its formula is C34H38N12O4 . It is a solid compound and its solubility in DMSO is 10 mg/mL (ultrasonic) .科学的研究の応用

Cancer Immunotherapy

STING agonists play a significant role in cancer immunotherapy by enhancing the anti-tumor immune response . The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens and damaged cells, thereby triggering an immune response .

Synergistic Radiosensitization

STING agonist-4 has been used to develop a robust nanoradiosensitizer, GA-MOF, for synergistic radiosensitization and STING activation . This has demonstrated strong anticancer efficacy by forming immune cell-rich nodules (artificial leukocytoid structures) and transforming them into immunostimulatory hotspots with radiotherapy .

Systemic Antitumor Responses

The STING agonist-conjugated metal-organic framework induces artificial leukocytoid structures and immune hotspots for systemic antitumor responses . This not only demonstrates potent radiosensitization of GA-MOF, but also provides the detailed mechanisms regarding MOF distribution, immune regulatory pathways, and long-term immune effects .

Enhancement of T-cell-recruiting Chemokines

Inhibiting VPS34 enhances T-cell-recruiting chemokines through the activation of the cGAS/STING pathway using the STING agonist ADU-S100 . Combining VPS34 inhibitors with ADU-S100 increased cytokine release and improved tumor control in mouse models .

Fighting Viral Infections

The activation of the cGAS/STING pathway has been shown to have a large potential for fighting tumors but might also be valuable in cases where a strong transient increase of the IFN response could help fight viral infection .

Development of New Wave of STING Agonist-based Cancer Therapies

Understanding how STING activation operates and identifying pathways that interfere with this process in both tumor cells and cells within the tumor microenvironment, including immune and stromal cells, can provide significant insights for developing new wave of STING agonist-based cancer therapies .

作用機序

Target of Action

The primary target of STING agonist-4 is the Stimulator of Interferon Genes (STING), a major component of innate immunity and a positive regulator of interferons . STING plays a critical role in instigating innate immunity against a wide variety of infections . It has been proposed as a cancer vaccine adjuvant due to its ability to modulate cellular immunity, mainly mediated by cytotoxic CD8+ T cells .

Pharmacokinetics

A sting agonist antibody-drug conjugate (adc) could overcome these limitations by improving tumor accessibility, allowing for systemic administration, and enhancing pharmacokinetics .

Result of Action

The activation of STING by STING agonist-4 results in robust activation of both the innate and adaptive immune system . It promotes the activation of dendritic cells, natural killer cells, and T cells . In the context of cancer, this results in the priming and activation of tumor-specific CTLs which infiltrate the tumor milieu where they recognize, bind, and lyse tumor cells, releasing more tumor antigens and amplifying the cancer-immunity cycle .

Action Environment

The action of STING agonist-4 can be influenced by various environmental factors. For instance, the cytoplasmic environment can affect the release of STING agonists . Moreover, the tumor microenvironment can also influence the action of STING agonist-4. The activation of STING promotes the release and presentation of cancer antigens, T cell migration and infiltration, and T cell recognition and cytotoxicity . Therefore, the tumor microenvironment plays a crucial role in determining the efficacy and stability of STING agonist-4.

将来の方向性

STING agonists, including STING agonist-4, are a new class of agents that activate the immune response to improve tumor control . A wide range of preclinical experiments, translational data, and ongoing clinical trials support the therapeutic use of STING agonists in patients . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .

特性

IUPAC Name |

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZSAXDKFXTSGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

STING agonist-4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。